Apixaban is a potent, oral, reversible, direct and highly selective inhibitor of activated factor X (FXa), both free and clot-bound. [] It is classified as a direct oral anticoagulant (DOAC). [, , , , , , , ] Apixaban plays a significant role in scientific research, particularly in thrombosis and hemostasis studies, exploring its anticoagulant properties and potential applications. [, , , , , , , , , ]
Apixaban is classified as a direct factor Xa inhibitor, which means it selectively inhibits the activity of factor Xa, a crucial enzyme in the coagulation cascade. The International Nonproprietary Name (INN) for Apixaban is derived from its chemical structure: 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. The molecular formula is with a relative molecular mass of 459.50 g/mol . Apixaban is primarily synthesized for pharmaceutical use and is marketed under the brand name Eliquis.
Another efficient synthesis route begins with inexpensive starting materials such as 4-chloronitrobenzene and piperidine. This eight-step procedure utilizes sodium chlorite for oxidation under mild conditions, allowing for high efficiency without the need for extensive purification processes like column chromatography . The synthesis process emphasizes quality by design principles to ensure consistent product quality while minimizing impurities .
Apixaban's molecular structure features a complex arrangement that includes multiple functional groups contributing to its pharmacological activity. The key components include:
The absence of chiral centers indicates that Apixaban does not have stereoisomers, simplifying its pharmacokinetic profile . The structural formula can be depicted as follows:
The primary chemical reaction involving Apixaban is its interaction with factor Xa. By binding to this enzyme, Apixaban effectively inhibits its activity, thereby preventing the conversion of prothrombin to thrombin—a critical step in the coagulation cascade. This mechanism reduces thrombus formation and promotes anticoagulation.
In addition to its primary reaction with factor Xa, Apixaban undergoes various metabolic transformations in the liver, primarily via cytochrome P450 enzymes. These reactions lead to the formation of metabolites that are excreted from the body .
Apixaban functions as an anticoagulant by selectively inhibiting factor Xa. This inhibition disrupts the coagulation cascade at a pivotal point, preventing thrombin generation and subsequent fibrin clot formation. The mechanism can be summarized as follows:
This targeted action allows for effective anticoagulation with a lower risk of bleeding compared to traditional anticoagulants like warfarin .
Apixaban exhibits several notable physical and chemical properties:
These properties are critical for determining dosage forms and ensuring consistent therapeutic effects.
Apixaban is primarily used in clinical settings for:
Its oral bioavailability and predictable pharmacokinetics make it a preferred choice among direct oral anticoagulants .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3